Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate

描述

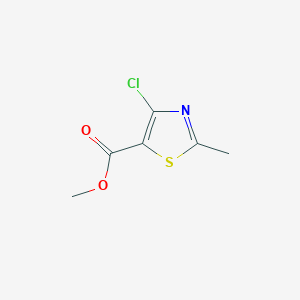

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds within the thiazole family exhibit a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines and significant antimicrobial efficacy.

Antimicrobial Activity

The compound has shown promising antimicrobial properties . In studies, derivatives of thiazoles, including this compound, have been evaluated against several bacterial strains. For instance, a related thiazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, indicating potent activity against this pathogen .

The mechanism of action for this compound involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the substituents on the thiazole ring and their interactions with biological macromolecules.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of electronegative groups such as chlorine at specific positions on the thiazole ring significantly enhances cytotoxic activity. For example, compounds with a chlorine substituent at the 4-position have shown increased potency against cancer cell lines compared to their unsubstituted counterparts .

Table: Structure-Activity Relationships

| Compound | Substituent | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| 9 | -CH3 | 1.61 ± 1.92 | Anticancer |

| 10 | -Cl | 1.98 ± 1.22 | Anticancer |

| 11 | -Br | Not reported | Antimicrobial |

| 12 | -NO2 | Not reported | Antimicrobial |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including HEPG2 (liver carcinoma) and A431 (epidermoid carcinoma). The IC50 values indicate that it is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .

- Antimicrobial Efficacy : A study focusing on the synthesis and evaluation of thiazole derivatives reported moderate to excellent antimicrobial activities across various bacterial strains. Compounds similar to this compound were particularly effective against gram-positive bacteria .

- Diabetic Potential : Some derivatives have also been explored for their potential in enhancing insulin sensitivity and managing diabetes-related conditions .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C6H6ClNO2S

- Molecular Weight : 191.64 g/mol

- Key Functional Groups : Thiazole ring, ester group, chlorine substituent

The presence of these functional groups contributes to the compound's reactivity and biological activity. The thiazole ring is particularly important for its pharmacological properties.

Chemistry

Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry.

Biology

The compound has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it demonstrated an MIC comparable to standard antibiotics .

- Cytotoxicity : In vitro studies indicated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 through caspase activation pathways .

Medicine

Research has explored the compound's potential use in drug development:

- Anticancer Agent : The compound has shown significant cytotoxicity against liver carcinoma (HEPG2) and epidermoid carcinoma (A431) cell lines. Its IC50 values suggest it may be more effective than traditional chemotherapeutic agents like doxorubicin .

- Anti-inflammatory Effects : Preliminary studies indicate that it can inhibit pro-inflammatory cytokine production, suggesting applications in treating inflammatory diseases .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.06 | |

| Escherichia coli | 0.12 |

Cytotoxicity Testing

In vitro tests on different cancer cell lines revealed the compound's ability to induce apoptosis:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.98 ± 1.22 | Caspase activation |

| HEPG2 (Liver) | 1.61 ± 1.92 | Apoptosis induction |

| A431 (Epidermoid) | Not reported | Induction of cell death |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that substituents on the thiazole ring significantly affect biological activity. For example, the presence of electronegative groups like chlorine enhances cytotoxic activity against cancer cells.

| Compound | Substituent | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Methyl 4-chloro thiazole | -Cl | 1.98 ± 1.22 | Anticancer |

| Methyl thiazole | -CH3 | 1.61 ± 1.92 | Anticancer |

| Thiazole derivative | -Br | Not reported | Antimicrobial |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate and its analogs?

Methodological Answer: Synthesis typically involves cyclocondensation reactions using α-haloketones or thiourea derivatives. For example:

- Step 1 : React 4-chloro-2-methylthiazole precursors with methyl chloroformate under basic conditions (e.g., NaH in THF) to introduce the carboxylate group.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Confirm structure using -NMR (e.g., thiazole proton signals at δ 7.5–8.5 ppm) and LC-MS .

Q. How are physical properties like solubility and melting point determined experimentally for this compound?

Methodological Answer:

- Melting Point : Use a capillary tube method with a calibrated melting point apparatus (e.g., Stuart™ SMP30). For this compound analogs, melting points range from 40–150°C depending on substituents .

- Solubility : Conduct shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. For example, solubility in water is typically <1 g/L due to the hydrophobic thiazole ring .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of thiazole derivatives, and how are they addressed using software like SHELXL?

Methodological Answer:

- Challenges : Weak diffraction due to flexible substituents (e.g., ester groups) and disorder in crystal packing.

- Solutions :

- Collect high-resolution data (<1.0 Å) at low temperature (e.g., 113 K) to reduce thermal motion .

- Use SHELXL for refinement: Apply restraints for anisotropic displacement parameters and validate using R-factor convergence (target: ). For example, achieved with SHELXL97 .

- Analyze intermolecular interactions (e.g., C–H···O bonds) using Mercury software to resolve packing ambiguities .

Q. How do substituents on the thiazole ring influence the compound’s reactivity and supramolecular interactions?

Methodological Answer:

- Reactivity : Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the 5-position, facilitating nucleophilic substitution (e.g., amination or alkoxylation) .

- Supramolecular Effects :

- Substituents dictate dihedral angles between the thiazole core and pendant rings. For example, a 4-chlorophenoxy group forms dihedral angles of 45–72°, influencing crystal packing via π-π stacking .

- Hydrogen-bonding patterns (e.g., C–H···O) can be mapped using graph-set analysis (e.g., motifs) to predict aggregation behavior .

Q. What computational methods are used to predict the stability and reactivity of thiazole carboxylates?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water) using GROMACS to assess hydrolytic stability of the ester group .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), prioritizing derivatives with binding energies < −7.0 kcal/mol .

属性

IUPAC Name |

methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUFOJAKQNJXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。